

Evolutionary Conservation of the TSPAN14 Gene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraspanin 14 (TSPAN14) is a member of the transmembrane 4 superfamily, characterized by four transmembrane domains, intracellular N- and C-termini, and two extracellular loops. As part of the evolutionarily conserved TspanC8 subgroup, TSPAN14 plays a crucial role in the trafficking and maturation of the metalloprotease ADAM10. This interaction is fundamental for the regulation of the Notch signaling pathway, a critical controller of cellular differentiation and tissue development. The high degree of conservation of the TSPAN14 gene across diverse species underscores its essential biological functions. This technical guide provides an in-depth analysis of the evolutionary conservation of TSPAN14, its role in signaling, and its potential as a therapeutic target, supplemented with detailed experimental protocols and data presented for comparative analysis.

Introduction

Tetraspanins are integral membrane proteins found in all multicellular eukaryotes.[1] They are characterized by four transmembrane domains, a small extracellular loop (EC1), and a large extracellular loop (EC2) that contains highly conserved cysteine residues, including a signature CCG motif.[1] TSPAN14, a member of the TspanC8 subgroup of tetraspanins, is distinguished by the presence of eight cysteine residues in its EC2 domain.[2]



The primary function of TSPAN14 is its interaction with and regulation of A Disintegrin and Metalloproteinase 10 (ADAM10). This interaction is vital for the proper trafficking of ADAM10 from the endoplasmic reticulum to the cell surface and for its subsequent role in proteolytic cleavage of various substrates, most notably the Notch receptor. The TSPAN14-ADAM10 complex is a key player in the Notch signaling pathway, which is essential for embryonic development and tissue homeostasis. Given these critical functions, the TSPAN14 gene is highly conserved across a wide range of species.

Evolutionary Conservation of TSPAN14

The evolutionary conservation of a gene is a strong indicator of its fundamental biological importance. The TSPAN14 gene and its protein product exhibit a high degree of conservation across vertebrates and even show functional conservation in invertebrates.

Orthologs and Sequence Identity

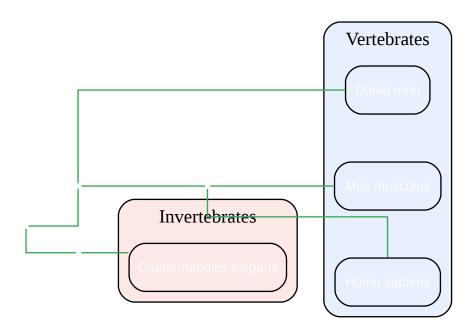
Orthologs of the human TSPAN14 gene have been identified in numerous species, including the house mouse (Mus musculus), zebrafish (Danio rerio), and the nematode Caenorhabditis elegans (tsp-14).[2][3][4] A comparative analysis of the amino acid sequences of TSPAN14 orthologs reveals a high degree of similarity, particularly within the transmembrane and EC2 domains.

Species	Ortholog	UniProt Accession	Amino Acid Length	Percent Identity to Human TSPAN14
Homo sapiens	TSPAN14	Q8NG11	270	100%
Mus musculus	Tspan14	Q8QZY6	270	97.4%
Danio rerio	tspan14	A0A0R4IKB3	271	74.5%
Caenorhabditis elegans	tsp-14	G5EGL0	258	33.7%

Phylogenetic Analysis



A phylogenetic tree illustrates the evolutionary relationships between TSPAN14 orthologs. The branching pattern reflects the degree of sequence divergence and evolutionary distance between the species.



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Caption: Phylogenetic tree of TSPAN14 orthologs.

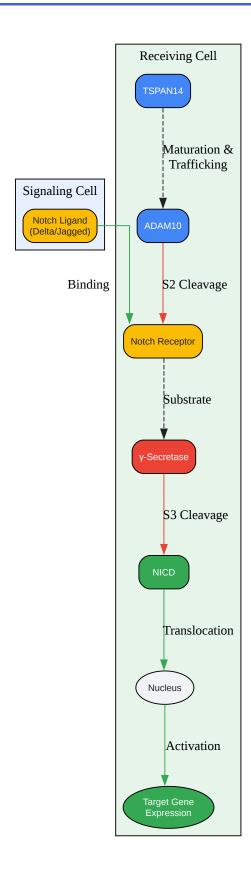
TSPAN14 Signaling Pathway

TSPAN14 is a critical regulator of the Notch signaling pathway through its interaction with the metalloprotease ADAM10.

TSPAN14-ADAM10 Interaction and Notch Activation

The binding of a Notch ligand (e.g., Delta or Jagged) on a signaling cell to the Notch receptor on a receiving cell initiates a conformational change in the receptor. This change makes the S2 cleavage site accessible to the TSPAN14-ADAM10 complex. TSPAN14 facilitates the maturation and cell surface localization of ADAM10, ensuring its availability to cleave the Notch receptor. This cleavage event is a prerequisite for the subsequent intramembrane cleavage by the y-secretase complex, which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus to act as a transcriptional co-activator, regulating the expression of target genes involved in cell fate decisions.





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Caption: TSPAN14 in the Notch signaling pathway.



Experimental Protocols

Investigating the evolutionary conservation and function of TSPAN14 involves a variety of molecular and cellular biology techniques.

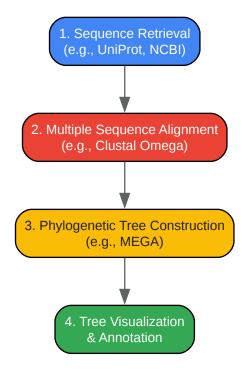
Phylogenetic Analysis of TSPAN14

Objective: To determine the evolutionary relationships between TSPAN14 orthologs from different species.

Methodology:

- Sequence Retrieval: Obtain the amino acid sequences of TSPAN14 orthologs from protein databases such as UniProt or NCBI.[2][5][6][7]
- Multiple Sequence Alignment: Align the retrieved sequences using a multiple sequence alignment tool like Clustal Omega or MAFFT to identify conserved regions and calculate percentage identity.[8][9]
- Phylogenetic Tree Construction: Use the alignment to construct a phylogenetic tree using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian Inference. Software like MEGA (Molecular Evolutionary Genetics Analysis) can be used for this purpose.
- Tree Visualization: Visualize and annotate the phylogenetic tree to illustrate the evolutionary relationships.





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Caption: Workflow for phylogenetic analysis.

Co-Immunoprecipitation (Co-IP) to Validate TSPAN14-ADAM10 Interaction

Objective: To confirm the physical interaction between TSPAN14 and ADAM10 in a cellular context.

Methodology:

- Cell Lysis: Lyse cells expressing both TSPAN14 and ADAM10 with a non-denaturing lysis buffer to preserve protein-protein interactions.
- Immunoprecipitation: Incubate the cell lysate with an antibody specific to TSPAN14.
- Complex Capture: Add protein A/G-conjugated beads to the lysate to capture the antibody-TSPAN14-ADAM10 complex.
- Washing: Wash the beads several times to remove non-specifically bound proteins.



- Elution: Elute the bound proteins from the beads.
- Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both TSPAN14 and ADAM10 to confirm their co-precipitation.

Functional Analysis of TSPAN14 using CRISPR/Cas9 in C. elegans

Objective: To investigate the in vivo function of the TSPAN14 ortholog, tsp-14, in the model organism C. elegans.[10]

Methodology:

- Guide RNA Design: Design single guide RNAs (sgRNAs) that target a specific region of the tsp-14 gene.
- Microinjection: Inject a mixture containing the Cas9 nuclease, the designed sgRNAs, and a repair template (if performing homology-directed repair) into the gonad of adult hermaphrodite worms.
- Screening: Screen the progeny for the desired genetic modification (e.g., gene knockout or knock-in) using a selectable marker or by PCR and sequencing.
- Phenotypic Analysis: Analyze the resulting mutant worms for any developmental or behavioral phenotypes to infer the function of tsp-14.

TSPAN14 in Disease and as a Drug Target

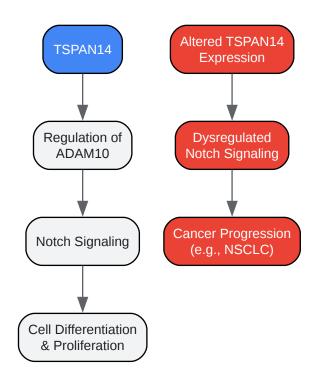
The critical role of TSPAN14 in fundamental cellular processes makes it a gene of interest in various disease contexts, particularly in cancer.

Role in Cancer

Altered expression of tetraspanins has been implicated in cancer progression, including tumor cell invasion and metastasis. Studies have shown that decreased TSPAN14 expression is associated with non-small-cell lung cancer (NSCLC) progression and may serve as a



prognostic marker.[11] The misregulation of the Notch signaling pathway, in which TSPAN14 is a key player, is a known driver in many cancers.



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Caption: Logical flow of TSPAN14's role in disease.

Therapeutic Potential

Given its role in regulating ADAM10 and Notch signaling, TSPAN14 presents a potential target for therapeutic intervention. Modulating the TSPAN14-ADAM10 interaction could offer a more specific way to target Notch signaling compared to pan-Notch inhibitors, which often have significant side effects. The development of molecules that can either enhance or inhibit the function of TSPAN14 could be a promising avenue for the treatment of cancers and other diseases where Notch signaling is dysregulated.

Conclusion

The TSPAN14 gene is a highly conserved component of the tetraspanin family, with a critical role in regulating the ADAM10 metalloprotease and the Notch signaling pathway. Its evolutionary conservation across a vast range of species highlights its indispensable function in fundamental biological processes. Understanding the intricacies of TSPAN14 function, its



regulation, and its involvement in disease provides a solid foundation for further research and the development of novel therapeutic strategies. The experimental approaches outlined in this guide offer a roadmap for researchers to further elucidate the multifaceted roles of this important gene.

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